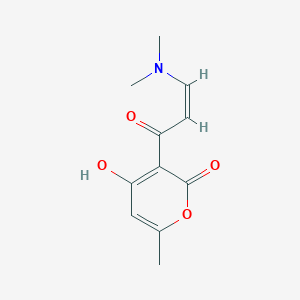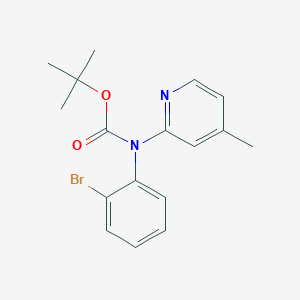![molecular formula C15H15NO4 B2581499 2-[4-(1H-pyrrol-1-yl)phényl]malonate de diméthyle CAS No. 866137-12-4](/img/structure/B2581499.png)
2-[4-(1H-pyrrol-1-yl)phényl]malonate de diméthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate is an organic compound with the molecular formula C14H15NO4 It is characterized by the presence of a pyrrole ring attached to a phenyl group, which is further connected to a malonate ester
Applications De Recherche Scientifique
Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate is a compound that primarily targets enzymes involved in cell growth and glucose uptake . It has been shown to interact with the enzyme’s active site, affecting its function .
Mode of Action
The compound interacts with its targets through hydrogen bonding interactions at the enzyme’s active site . This interaction results in changes to the enzyme’s function, leading to suppressed cell growth and increased glucose uptake .
Biochemical Pathways
Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate affects the biochemical pathways related to cell growth and glucose metabolism . By interacting with its targets, it influences these pathways, leading to changes in cell growth and glucose uptake .
Pharmacokinetics
It is known that the compound can dissolve in many organic solvents, but has a lower solubility in water . This could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The action of Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate results in suppressed cell growth and increased glucose uptake . This leads to an increase in the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Action Environment
The action, efficacy, and stability of Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate can be influenced by environmental factors. For instance, the compound’s dust may irritate the eyes and respiratory tract, and it should be handled with appropriate protective equipment . Additionally, it should be stored and handled away from oxidizing agents to prevent fire and explosion .
Analyse Biochimique
Biochemical Properties
Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate has been found to interact with enzymes such as enoyl ACP reductase and DHFR . These interactions are crucial in the compound’s role in biochemical reactions .
Cellular Effects
In cellular processes, dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate has been observed to influence cell function. It has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Molecular Mechanism
At the molecular level, dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate exerts its effects through binding interactions with biomolecules and changes in gene expression . It also influences enzyme activity, including the inhibition of enoyl ACP reductase and DHFR .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate typically involves the reaction of 4-(1H-pyrrol-1-yl)benzaldehyde with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)acetic acid: Similar structure with an acetic acid moiety instead of a malonate ester.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Contains a pyrrolidinone ring attached to the phenyl group.
Uniqueness
Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate is unique due to the presence of both a pyrrole ring and a malonate ester, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various fields of research.
Propriétés
IUPAC Name |
dimethyl 2-(4-pyrrol-1-ylphenyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-19-14(17)13(15(18)20-2)11-5-7-12(8-6-11)16-9-3-4-10-16/h3-10,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILLDJXVUQUKJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)N2C=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2581425.png)


![2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2581428.png)

![2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine](/img/structure/B2581431.png)
![1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2581432.png)

![N-cycloheptyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2581435.png)
![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2581437.png)
![3-methyl-1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine](/img/structure/B2581439.png)
